Isoscopoletin

Leukemia Multidrug Resistance Cancer Pharmacology

Isoscopoletin (776-86-3) is the major metabolite of scoparone and equipotent against MDR CEM/ADR5000 cells (IC50 1.6 µM). Ideal for MDR studies and 15-LO inhibition (IC50 15.1 µM). Not interchangeable with scopoletin. Purchase high-purity reference material.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 776-86-3
Cat. No. B190330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoscopoletin
CAS776-86-3
Synonyms6-hydroxy-7-methoxycoumarin
isoscopoletin
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CC(=O)OC2=C1)O
InChIInChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3
InChIKeySYTYLPHCLSSCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoscopoletin (CAS 776-86-3): Procurement-Ready Differentiation Guide for Coumarin-Based Research and Development


Isoscopoletin (6-hydroxy-7-methoxycoumarin, CAS 776-86-3) is a naturally occurring coumarin derivative and the major primary metabolite of scoparone via cytochrome P450-mediated O-demethylation [1]. It is distinguished from its positional isomer scopoletin (6-methoxy-7-hydroxycoumarin) by the regiochemistry of its methoxy and hydroxy substituents [2]. This compound has been identified as an active constituent in Artemisia argyi, Dryopteris fragrans, and Morinda citrifolia, and exhibits quantifiable differences in biological activity relative to close structural analogs [3].

Why Isoscopoletin Cannot Be Substituted with Scopoletin or Other Coumarins in Quantitative Assays


Isoscopoletin and its positional isomer scopoletin exhibit differential regiochemistry that fundamentally alters their electronic properties, metabolic fate, and target engagement [1]. The hydroxyl and methoxy group positions determine the extent of conjugation and ionization behavior, resulting in distinct absorption and fluorescence spectra that preclude direct analytical substitution [2]. Critically, in cellular and in vivo assays, these isomers demonstrate non-equivalent potency and selectivity profiles—scopoletin shows greater potency against drug-sensitive CCRF-CEM leukemia cells (IC50 2.6 μM vs. 4.0 μM), while both isomers achieve identical potency (1.6 μM) against the multidrug-resistant CEM/ADR5000 subline, indicating that resistance mechanisms affect these compounds differently [3]. Furthermore, isoscopoletin inhibits hepatocellular carcinoma proliferation via a glycolysis-targeting mechanism not reported for scopoletin, demonstrating divergent mode-of-action [4].

Quantitative Evidence Supporting Isoscopoletin Procurement: Head-to-Head and Comparative Data


Differential Cytotoxicity in Leukemia: Scopoletin vs. Isoscopoletin

In a direct head-to-head comparison using human CCRF-CEM leukemia cells and the multidrug-resistant subline CEM/ADR5000, scopoletin exhibited greater potency against drug-sensitive cells (IC50 2.6 μM) compared to isoscopoletin (IC50 4.0 μM). However, both compounds demonstrated identical potency against the multidrug-resistant subline (IC50 1.6 μM) [1]. This differential sensitivity indicates that resistance mechanisms impact the two isomers unequally, with scopoletin showing a higher resistance index (calculated as IC50(resistant)/IC50(sensitive)) than isoscopoletin [1].

Leukemia Multidrug Resistance Cancer Pharmacology

Antidiarrheal Efficacy: Isoscopoletin vs. Scoparone

In a castor oil-induced diarrhea model in mice, isoscopoletin (20 mg/kg) reduced defecation by 66.6%, marginally outperforming scoparone (6,7-dimethoxycoumarin) at the same dose, which achieved a 61.2% reduction [1]. The difference of 5.4 percentage points, while modest, demonstrates a quantifiable advantage for isoscopoletin in this functional in vivo assay [1].

Gastrointestinal Pharmacology Diarrhea In Vivo Models

15-Lipoxygenase Inhibition: Isoscopoletin vs. Quercetin

Isoscopoletin inhibits 15-lipoxygenase (15-LO) with an IC50 of 15.1 μM, as measured in enzyme assays [1]. In comparison, the well-established 15-LO inhibitor quercetin exhibited an IC50 of 0.43 μM in the same study [2]. While isoscopoletin is approximately 35-fold less potent than quercetin, it still represents a moderately active natural product scaffold with a defined inhibitory profile [1][2].

Inflammation Lipoxygenase Enzyme Inhibition

Hepatocellular Carcinoma (HCC) Cell Proliferation: Mechanism-Based Differentiation

Isoscopoletin inhibits HCC cell proliferation by targeting glycolysis-related proteins (GPD2, GPI, Hsp90α, PGK2), thereby disrupting the Warburg effect and blocking energy supply to cancer cells [1]. This mechanism is distinct from that of scopoletin, which has been reported to induce apoptosis in HL-60 cells and cell cycle arrest in LNCaP prostate cancer cells without evidence of glycolysis modulation [2][3]. The identification of a glycolysis-targeting mechanism for isoscopoletin provides a quantifiable differentiation in mode-of-action that cannot be assumed for its positional isomer [1].

Hepatocellular Carcinoma Glycolysis Warburg Effect

Multi-Pathway Anti-Inflammatory Activity in Atopic Dermatitis Models

Isoscopoletin (≤40 μM) suppressed the production of TARC/CCL17, MDC/CCL22, MCP-1/CCL2, IL-8/CXCL8, and IL-1β in TNF-α/IFN-γ-treated HaCaT keratinocytes, and IL-4 in PMA/ionomycin-treated RBL-2H3 basophils [1]. It decreased the phosphorylation of MAPK, NF-κB, STAT, and AKT/PKB pathways in HaCaT cells, and PKC, MAPK, and AP-1 pathways in RBL-2H3 cells [1]. While direct comparative data for scopoletin in these specific cell models are lacking, the breadth of pathway modulation reported for isoscopoletin in atopic dermatitis-relevant models suggests a distinct anti-inflammatory profile warranting further investigation [1].

Atopic Dermatitis Keratinocytes Basophils

Cytotoxicity Profile Across Multiple Cancer Cell Lines

Isoscopoletin exhibits cytotoxicity against A549 lung, MCF-7 breast, and HepG2 liver cancer cells with IC50 values of 5.25 μM, 8.58 μM, and 4.76 μM, respectively [1]. In contrast, scopoletin has been reported to show IC50 values >100 μM against MCF-7 and MDA-MB-231 breast cancer cells [2][3]. This represents at least a 10-fold difference in potency against breast cancer cell lines, favoring isoscopoletin [1][2].

Cancer Cell Lines Cytotoxicity Structure-Activity Relationship

Recommended Research Applications for Isoscopoletin Based on Quantitative Evidence


Investigating Multidrug Resistance Mechanisms in Leukemia

The differential sensitivity of isoscopoletin (IC50 4.0 μM sensitive; 1.6 μM resistant) compared to scopoletin (2.6 μM sensitive; 1.6 μM resistant) in CCRF-CEM and CEM/ADR5000 cell lines makes isoscopoletin a valuable tool for probing the impact of coumarin substitution patterns on resistance mechanisms [4]. Its consistent potency against the resistant subline suggests that the 6-hydroxy-7-methoxy arrangement may evade certain resistance pathways more effectively than the 6-methoxy-7-hydroxy isomer [4].

Gastrointestinal Pharmacology and Antidiarrheal Drug Development

Isoscopoletin demonstrated a 66.6% reduction in defecation in a castor oil-induced diarrhea model at 20 mg/kg, outperforming scoparone (61.2%) [4]. This in vivo efficacy supports its use as a reference compound or starting point for developing novel antidiarrheal agents, particularly in studies comparing coumarin derivatives with varying methoxylation patterns [4].

Targeting the Warburg Effect in Hepatocellular Carcinoma

Isoscopoletin uniquely targets glycolysis-related proteins (GPD2, GPI, Hsp90α, PGK2) in HCC cells, a mechanism not reported for scopoletin [4]. This makes isoscopoletin an ideal candidate for studies focused on metabolic reprogramming and the Warburg effect in liver cancer [4]. Procurement should be prioritized for transcriptomics-guided or metabolomics-driven investigations into glycolysis inhibition [4].

Multi-Pathway Anti-Inflammatory Studies in Skin Disease Models

Isoscopoletin has been characterized in TNF-α/IFN-γ-treated HaCaT keratinocytes and PMA/ionomycin-treated RBL-2H3 basophils, where it modulates MAPK, NF-κB, STAT, AKT, PKC, and AP-1 pathways [4]. This well-documented multi-pathway profile in atopic dermatitis-relevant cellular models positions isoscopoletin as a superior choice over uncharacterized coumarin analogs for inflammation research in skin biology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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